5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20385252
InChI: InChI=1S/C7H6F2O3/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2,6H,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H6F2O3
Molecular Weight: 176.12 g/mol

5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid

CAS No.:

Cat. No.: VC20385252

Molecular Formula: C7H6F2O3

Molecular Weight: 176.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid -

Specification

Molecular Formula C7H6F2O3
Molecular Weight 176.12 g/mol
IUPAC Name 5-(difluoromethyl)-2-methylfuran-3-carboxylic acid
Standard InChI InChI=1S/C7H6F2O3/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2,6H,1H3,(H,10,11)
Standard InChI Key DIZARBQFFRJYRD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(O1)C(F)F)C(=O)O

Introduction

Synthesis

The synthesis of 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid involves multi-step organic reactions. Below are the key methods:

  • Difluoromethylation of Furan Derivatives:
    This process uses difluorocarbene reagents, typically generated from chlorodifluoromethane under basic conditions. The difluoromethyl group is introduced at the desired position on the furan ring.

  • Industrial Optimization:
    Advanced techniques such as continuous flow reactors are employed to enhance yield and purity, ensuring scalability for industrial applications.

Careful control of reaction parameters like temperature, pH, and reagent concentration is critical to achieving high efficiency and minimizing by-products.

Biological Activity

The compound's biological activity stems from its ability to interact with enzymes and receptors due to the presence of the difluoromethyl group. This enhances binding affinity and selectivity in biochemical pathways.

Potential Applications:

  • Drug Development:

    • The compound's metabolic stability makes it suitable for therapeutic exploration.

    • It may serve as a scaffold for designing inhibitors or modulators targeting specific enzymes or receptors.

  • Agrochemicals:

    • The compound's stability under environmental conditions suggests potential use in crop protection formulations.

Comparison with Related Compounds

Compound NameKey Features
5-Methylfuran-2-carboxylic acidLacks fluorine substituents; simpler structure
4-(Difluoromethyl)-5-methylfuran-2-carboxylic acidDifferent position of difluoromethyl group
5-(Trifluoromethyl)furan-2-carboxylic acidContains a trifluoromethyl group instead

The unique combination of a difluoromethyl group at position five and a methyl group at position two differentiates 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid from its analogs, potentially enhancing its biological activity.

Handling and Safety Considerations

Due to its reactivity, particularly under acidic or basic conditions, proper handling protocols are necessary:

  • Store in a cool, dry place away from incompatible substances.

  • Use personal protective equipment (PPE) during handling to avoid exposure.

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